2,3-二氢-1-苯并呋喃-5-羰基硫脲

描述

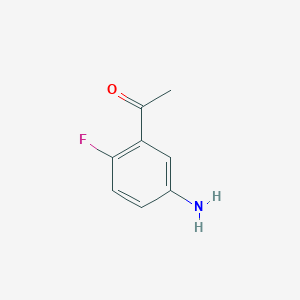

2,3-Dihydro-1-benzofuran-5-carbothioamide is a compound that falls within the broader class of benzofuran derivatives. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. These compounds, including 2,3-dihydrobenzofurans, are of significant interest due to their presence in numerous biologically active natural and synthetic compounds, including approved drugs .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves cascade reactions starting from 1-(2-allyloxyaryl)-2-yn-1-ols, amines, and CO, using PdI2, PPh3, and KI as catalysts. This method is based on sequential homobimetallic catalysis, where two different complexes of the same metal in different oxidation states promote two catalytic cycles in sequence . Another synthesis route for 2,3-disubstituted benzofurans utilizes acrolein dimer and 1,3-dicarbonyl compounds with N-bromosuccinimide as an oxidizing agent, employing Lewis acid catalysts . Additionally, a facile and inexpensive synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been described, which involves a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a fused benzene and furan ring. In the case of 1-benzofuran-2,3-dicarboxylic acid, an intramolecular hydrogen bond between the two carboxyl residues is observed, which can form supramolecular adducts with various cations. This compound can coordinate to metal ions as a ligand and act as a monovalent counter-ion, with the aromaticity of the benzofuran residue providing an additional supramolecular synthon that directs crystal packing .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions due to their reactive sites. The synthesis methods mentioned above involve reactions such as aminodeallylation, aminocarbonylative heterocyclization, and autotandem catalysis . These reactions are crucial for constructing the benzofuran core and introducing substituents that can modulate the compound's physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their substituents and the overall molecular structure. For instance, the synthesis of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds aimed to achieve variation in physicochemical properties, resulting in compounds with molecular weights of 299-421 and calculated octanol/water partition coefficients of 1.9-4.7 . These properties are essential for determining the compound's solubility, permeability, and potential as a drug candidate.

科学研究应用

1. 抗炎和抗菌剂

已合成2,3-二氢-1-苯并呋喃-5-羰基硫脲衍生物,并对其抗炎和抗菌活性进行评估。具有这种结构的化合物显示出显著的抗炎活性,与标准药物吲哚美辛相当,并具有中等抗菌性能 (Elgazwy, Nassar, & Zaki, 2012)。

2. 抗微生物评估

进一步研究从2,3-二氢-1-苯并呋喃-5-羰基硫脲衍生的类似化合物表明,它们具有显著的抗微生物活性。这包括对某些细菌和真菌菌株的有效性,突显了它们在应对抗微生物耐药性方面的潜力 (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2009)。

3. 抗糖尿病和抗氧化性能

还对2,3-二氢-1-苯并呋喃-5-羰基硫脲衍生物的抗糖尿病和抗氧化性能进行了研究。该类别中的一些化合物在糖尿病和/或抗氧化评估中表现出中等到高的效力,表明它们在这些领域的潜在治疗用途 (Abdou, Bekheit, & Barghash, 2016)。

4. 抗缺氧活性

已合成氨基噻二唑基苯并二氧杂环己烷衍生物,其中包括2,3-二氢-1-苯并呋喃-5-羰基硫脲的结构,显示出在抗缺氧活性方面的潜力。这表明其在治疗或管理缺氧相关疾病中的应用 (Vartanyan et al., 2017)。

5. 抗抑郁活性

已合成2,3-二氢-1-苯并呋喃-5-羰基硫脲的衍生物,并对其抗抑郁活性进行了评估。这项研究为这些化合物在治疗抑郁症方面的治疗潜力提供了见解 (Mathew, Suresh, & Anbazhagan, 2014)。

6. 抗结核病研究

已专注于合成和抗结核病研究3-甲基-1-苯并呋喃-2-羰基肼,这是与2,3-二氢-1-苯并呋喃-5-羰基硫脲相关的化合物,突显了其在结核病治疗中的潜在应用 (Thorat et al., 2016)。

安全和危害

This compound may cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers Several papers have been published on the topic of benzofuran derivatives . These papers discuss the synthesis, bioactivity, and potential applications of these compounds . Further analysis of these papers could provide more detailed information on 2,3-Dihydro-1-benzofuran-5-carbothioamide and similar compounds.

属性

IUPAC Name |

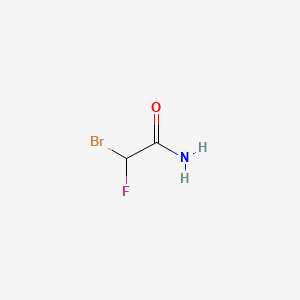

2,3-dihydro-1-benzofuran-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-2,5H,3-4H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAROQIQNPHLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371140 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1-benzofuran-5-carbothioamide | |

CAS RN |

306936-08-3 | |

| Record name | 2,3-Dihydro-5-benzofurancarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1-benzofuran-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydrobenzo[b]furan-5-thiocarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)